[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid
Description
Properties
IUPAC Name |
2-(4-tert-butyl-1-pyrrol-1-ylcyclohexyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-15(2,3)13-6-8-16(9-7-13,12-14(18)19)17-10-4-5-11-17/h4-5,10-11,13H,6-9,12H2,1-3H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWDXPVXJGMUFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)(CC(=O)O)N2C=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid typically involves the following steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring is synthesized through a series of cyclization reactions.
Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions.
Attachment of the Pyrrole Ring: The pyrrole ring is attached using pyrrole derivatives under specific reaction conditions.
Incorporation of the Acetic Acid Moiety:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis.
- Employed in the development of new materials and catalysts.
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored for its potential therapeutic applications in drug discovery and development.
Industry:
- Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways. These interactions lead to various biological effects, such as anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Data
The following table compares [4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid with analogous compounds identified in the evidence:
Key Observations:
Backbone Variability: The target compound’s cyclohexyl backbone distinguishes it from cyclopentapyrrole (e.g., CAS 146231-54-1 ) and thian-containing analogs (e.g., CAS 1573547-22-4 ).
Functional Group Impact :
- The absence of a carboxylic acid group in CAS 146231-54-1 (carboxylate ester) reduces its acidity compared to the target compound .
- Chloro-substituted analogs (e.g., 2-chloro-5-(1H-pyrrol-1-yl)aniline) lack the carboxylic acid group, limiting their utility in pH-dependent reactions .
Steric and Electronic Effects: The tert-butyl group in the target compound enhances steric hindrance and lipophilicity compared to non-alkylated analogs like 2-[1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid .
Stability and Reactivity
- Target Compound : Discontinued commercial status may correlate with challenges in synthesis or stability. The tert-butyl group likely improves thermal stability but may complicate purification due to steric effects.
Pharmacological Potential
- Pyrrole-Containing Compounds : Pyrrole moieties are associated with bioactivity in kinase inhibition and antimicrobial agents. However, the target compound’s bulky tert-butyl group may reduce membrane permeability compared to smaller analogs like 2-chloro-5-(1H-pyrrol-1-yl)aniline .
Biological Activity
[4-tert-butyl-1-(1H-pyrrol-1-yl)cyclohexyl]acetic acid (CAS Number: 83883-10-7) is a synthetic organic compound notable for its unique molecular structure, which incorporates a cyclohexyl ring, a tert-butyl group, and a pyrrole moiety. This compound belongs to the class of carboxylic acids and is of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Structural Characteristics
The molecular formula of this compound is C16H25NO2. Its structural features are summarized in the following table:
| Component | Description |
|---|---|
| Cyclohexyl Ring | Provides stability and hydrophobic character |
| Tert-butyl Group | Enhances lipophilicity and steric hindrance |
| Pyrrole Moiety | Contributes to biological activity via nitrogen |
| Acetic Acid Moiety | Increases solubility and reactivity |
Anti-inflammatory Activity
Research indicates that compounds with similar structures can modulate inflammatory pathways. The unique combination of functional groups in this compound may allow it to interact with enzymes involved in inflammation, such as cyclooxygenases (COX). Although direct evidence is lacking, its potential to inhibit COX enzymes could be explored further.
Antimicrobial Properties
The pyrrole moiety is associated with antimicrobial activity, suggesting that this compound may also possess similar effects. Compounds with structural similarities have demonstrated efficacy against various bacterial and fungal strains. Future studies should focus on evaluating its antimicrobial spectrum and mechanisms.
The mechanism through which this compound exerts its biological effects likely involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various signaling pathways, leading to the observed biological activities.
Case Studies and Research Findings
While there is a scarcity of direct studies on this compound, related research provides insights into its potential applications:
- Antioxidant Studies : Similar nitrogen-containing compounds have shown significant antioxidant activity in various assays.
- Anti-inflammatory Research : Compounds structurally related to this compound have been evaluated for their ability to inhibit COX enzymes, indicating a pathway for anti-inflammatory effects.
- Antimicrobial Testing : Studies on related pyrrole derivatives have reported antimicrobial activity against both Gram-positive and Gram-negative bacteria.
Q & A
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
